Sodium malonate

Catalog No.
S560056
CAS No.
141-95-7
M.F
C3H2Na2O4
M. Wt
148.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium malonate

CAS Number

141-95-7

Product Name

Sodium malonate

IUPAC Name

disodium;propanedioate

Molecular Formula

C3H2Na2O4

Molecular Weight

148.02 g/mol

InChI

InChI=1S/C3H4O4.2Na/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2

InChI Key

PRWXGRGLHYDWPS-UHFFFAOYSA-L

SMILES

C(C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Synonyms

dithallium malonate, malonate, malonic acid, malonic acid, 1,3-(14)C2-labeled, malonic acid, 2-(14)C-labeled, malonic acid, diammonium salt, malonic acid, dipotassium salt, malonic acid, disodium salt, malonic acid, disodium salt, 1-(14)C-labeled, malonic acid, dithallium salt, malonic acid, monocalcium salt, malonic acid, monosodium salt, malonic acid, potassium salt, malonic acid, sodium salt, monosodium malonate, thallium malonate, thallous malonate

Canonical SMILES

C(C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Protein Crystallization

Disodium malonate is used as a precipitant in protein crystallization, a technique crucial for determining the three-dimensional structure of proteins. It helps induce the formation of well-ordered crystals suitable for X-ray diffraction analysis []. Studies have shown that disodium malonate can be more effective than other commonly used precipitants, such as ammonium sulfate, in certain cases, improving crystal quality and reproducibility [, ].

Cryoprotection

Disodium malonate also functions as a cryoprotectant, a substance that protects biological molecules from damage during freezing. This property is valuable in preserving protein crystals for further analysis using techniques like X-ray crystallography. Disodium malonate acts by preventing the formation of ice crystals, which can disrupt the delicate structure of the protein crystals [].

Other Applications

Disodium malonate has various other applications in scientific research, including:

  • Enzyme Inhibition: It can be used to inhibit certain enzymes, allowing researchers to study their specific functions and mechanisms [].
  • Chemical Synthesis: Disodium malonate can be used as a starting material for the synthesis of other organic compounds [].

Sodium malonate is the sodium salt of malonic acid, with the chemical formula C3H4Na2O4\text{C}_3\text{H}_4\text{Na}_2\text{O}_4. It exists as a white crystalline solid that is highly soluble in water but insoluble in alcohols, esters, or benzene. Sodium malonate is often referred to as disodium malonate and is produced through the neutralization of malonic acid with sodium hydroxide. This compound plays a significant role in various chemical and biological processes due to its unique structural properties and reactivity .

Disodium malonate primarily functions as a competitive inhibitor of succinate dehydrogenase. Its structural similarity to succinate allows it to bind to the enzyme's active site, preventing succinate from binding. This disrupts the electron transport chain within the TCA cycle, thereby inhibiting cellular respiration [].

Disodium malonate is generally considered a low-hazard compound. However, it can cause mild skin irritation upon contact []. Inhalation of dust particles may irritate the respiratory tract. Always wear appropriate personal protective equipment (PPE) when handling disodium malonate, including gloves, safety glasses, and a dust mask if necessary [].

Typical of carboxylic acids. It can undergo:

  • Formation of Esters: Sodium malonate can react with alcohols to form esters.
  • Condensation Reactions: It is involved in the Knoevenagel condensation, where it reacts with aldehydes or ketones to form α,β-unsaturated carboxylic acids.
  • Decarboxylation: Under certain conditions, sodium malonate can lose carbon dioxide, leading to the formation of simpler compounds .

Sodium malonate exhibits biological activity primarily as an inhibitor of the enzyme succinate dehydrogenase within the respiratory electron transport chain. This inhibition occurs because sodium malonate competes with succinate for binding at the enzyme's active site without undergoing further reaction. Consequently, this leads to decreased cellular respiration and energy production in cells. Its presence in various foods suggests that it is a naturally occurring compound in mammals, including humans .

Sodium malonate can be synthesized through several methods:

  • Neutralization Reaction:
    • The most straightforward method involves the reaction of malonic acid with sodium hydroxide:
      CH2(COOH)2+2NaOHCH2(COONa)2+2H2O\text{CH}_2(\text{COOH})_2+2\text{NaOH}\rightarrow \text{CH}_2(\text{COONa})_2+2\text{H}_2\text{O}
  • Fermentation:
    • Sodium malonate can also be produced via fermentation processes involving glucose .
  • Hydrolysis of Dimethyl Malonate:
    • Industrially, it may be synthesized by hydrolyzing dimethyl malonate or diethyl malonate .

Sodium malonate has various applications across different fields:

  • Pharmaceuticals: It serves as a raw material for synthesizing barbiturates and other medicinal compounds.
  • Food Industry: Used as a food additive due to its flavor-enhancing properties.
  • Chemical Synthesis: Acts as a building block in organic synthesis, particularly in the preparation of esters and other derivatives .
  • Biochemical Research: Utilized in laboratory settings for crystallization and other biochemical protocols .

Studies have shown that sodium malonate interacts with various biological systems, particularly through its role as an enzymatic inhibitor. Its ability to inhibit succinate dehydrogenase has been instrumental in understanding metabolic pathways and energy production in cells. Additionally, its interactions with other compounds during synthesis reactions have been explored to optimize yields and reaction conditions .

Sodium malonate shares similarities with several other compounds, particularly those derived from carboxylic acids. Here are some comparable compounds:

CompoundStructureUnique Properties
Malonic AcidC3H4O4\text{C}_3\text{H}_4\text{O}_4Direct precursor to sodium malonate; more acidic
Dimethyl MalonateC5H10O4\text{C}_5\text{H}_{10}\text{O}_4Used as a methylating agent; more reactive
Ethyl MalonateC5H10O4\text{C}_5\text{H}_{10}\text{O}_4Commonly used in organic synthesis; less soluble
Sodium AcetateC2H3NaO2\text{C}_2\text{H}_3\text{NaO}_2Similar salt form; used as a buffering agent

Uniqueness of Sodium Malonate

Sodium malonate is unique due to its dual role as both an organic salt and an important biochemical inhibitor. Its solubility properties and ability to participate in diverse

Neutralization Reactions with Sodium Hydroxide

The most straightforward synthesis involves neutralizing malonic acid (HOOCCH₂COOH) with sodium hydroxide (NaOH). The reaction proceeds as follows:
$$
\text{HOOCCH}2\text{COOH} + 2\text{NaOH} \rightarrow \text{Na}2\text{C}3\text{H}2\text{O}4 + 2\text{H}2\text{O}
$$
Key parameters:

  • Stoichiometry: A 1:2 molar ratio of malonic acid to NaOH ensures complete neutralization.
  • Yield: >95% under optimized conditions (pH 7–9, 25–40°C).
  • Purification: Recrystallization from aqueous solutions yields high-purity (>99%) sodium malonate.

Industrial Relevance: Scalable and cost-effective, this method is preferred for pharmaceutical-grade production.

Cyanide-Mediated Esterification Pathways

Alternative routes leverage cyanide intermediates. For example, chloroacetic acid reacts with sodium cyanide (NaCN) to form cyanoacetic acid, which is subsequently hydrolyzed and neutralized:
$$
\text{ClCH}2\text{COOH} \xrightarrow{\text{NaCN}} \text{NCCH}2\text{COOH} \xrightarrow{\text{HCl, H}2\text{O}} \text{HOOCCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{Na}2\text{C}3\text{H}2\text{O}4
$$
Key Innovations:

  • Catalyst Recycling: Calcium chloride (CaCl₂) removes carbonate impurities, enhancing yield to 85–90%.
  • Safety: Substituting gaseous HCN with NaCN reduces toxicity risks.

Catalytic Carbonylation Approaches

Carbonylation of chloracetate esters using cobalt catalysts under CO pressure offers a high-yield route:
$$
\text{ClCH}2\text{COOR} + \text{CO} \xrightarrow{\text{Co catalyst}} \text{Na}2\text{C}3\text{H}2\text{O}_4 + \text{ROH}
$$
Conditions:

  • Pressure: 1.0–3.0 MPa CO.
  • Temperature: 45–105°C.
  • Catalyst: CoCl₂ with Na₂S₂O₄ reductant (yield: 93%).

Advantages: High atom economy and suitability for bulk production.

Green Chemistry Innovations in Production

Recent methods prioritize sustainability:

  • One-Pot Synthesis: Using HCl gas as a catalyst, cyanoacetic acid and alcohol react directly, reducing waste.
  • Solvent-Free Systems: Water or ethanol replaces toluene, lowering environmental impact.
  • Byproduct Utilization: Ammonium chloride (NH₄Cl) from neutralization steps is recycled as fertilizer.

Efficiency Metrics:

ParameterValue
Yield94–96%
Purity>99.5%
Solvent Recovery85–90%

The malonic ester synthesis represents one of the most significant applications of sodium malonate derivatives in organic chemistry, serving as a versatile method for carbon chain extension and carboxylic acid formation [4] [5]. This classical synthetic transformation involves a series of mechanistic steps that demonstrate the fundamental reactivity patterns of malonate compounds.

Mechanistic Framework

The malonic ester synthesis proceeds through a well-defined four-step mechanism that begins with the formation of an enolate anion [4] [8]. The process initiates when diethyl malonate undergoes deprotonation with sodium ethoxide, creating a stabilized enolate ion due to the electron-withdrawing effects of the two adjacent carbonyl groups [4] [18]. The resulting enolate exhibits a pKa value of approximately 13, making it readily accessible under mild basic conditions [18].

The alkylation step proceeds via an SN2 mechanism, where the nucleophilic enolate attacks primary alkyl halides with high efficiency [5] [18]. This mechanistic pathway demonstrates strict stereochemical constraints, requiring primary or methyl halides for optimal results while showing poor reactivity with secondary halides due to competing elimination reactions [5] [18]. The reaction demonstrates excellent regioselectivity, with nucleophilic attack occurring exclusively at the methylene carbon positioned between the two ester groups.

Substrate Scope and Limitations

Experimental data reveals that the alkylation mechanism exhibits distinct preferences for specific electrophilic partners [4] [18]. Primary alkyl halides, particularly those with allylic or benzylic activation, demonstrate conversion rates exceeding 85% under standard conditions [18]. Secondary halides show significantly reduced reactivity, with conversion rates typically below 30%, while tertiary halides fail to participate in the desired substitution reaction [18].

Alkyl Halide TypeConversion Rate (%)Primary ProductSide Reactions
Primary Alkyl85-95Alkylated MalonateMinimal
Benzylic90-98Alkylated Malonate<5%
Allylic88-94Alkylated Malonate<8%
Secondary25-35Alkylated MalonateElimination (65-75%)
Tertiary<5Alkylated MalonateElimination (>90%)

The mechanistic understanding of these limitations stems from the competing pathways available to secondary and tertiary halides [18]. While primary halides undergo clean SN2 displacement, more substituted electrophiles favor E2 elimination, leading to alkene formation rather than the desired substitution product [5] [18].

Dialkylation Pathways

The malonic ester synthesis can accommodate sequential alkylation reactions, enabling the formation of quaternary carbon centers [4] [12]. This process requires careful mechanistic control, as the monoalkylated product retains one acidic hydrogen that can undergo further deprotonation [4]. The second alkylation step typically requires more forcing conditions due to the increased steric hindrance around the reactive center [12].

Research findings indicate that dialkylation reactions proceed with excellent diastereoselectivity when appropriately designed substrates are employed [4]. The mechanism involves formation of a second enolate intermediate, followed by nucleophilic substitution with a second equivalent of alkyl halide [12]. This sequential process allows for the construction of complex molecular frameworks containing two different alkyl substituents at the same carbon center.

Decarboxylation Pathways in Carboxylic Acid Formation

The decarboxylation step in malonic ester synthesis represents a critical mechanistic transformation that converts dicarboxylic acid intermediates into monocarboxylic acids with concomitant carbon dioxide elimination [8] [9]. This process occurs through a well-characterized thermal mechanism that involves specific geometric requirements and electronic reorganization.

Thermal Decarboxylation Mechanism

The decarboxylation of malonic acid derivatives proceeds through a cyclic six-membered transition state that facilitates the elimination of carbon dioxide [13] [14]. This mechanistic pathway involves an internal electronic redistribution where the carbonyl oxygen coordinates with the acidic hydrogen, forming a quasi-cyclic intermediate [13]. The process requires heating to temperatures typically ranging from 150-200°C, depending on the specific substrate and reaction conditions [14].

Mechanistic studies have revealed that the decarboxylation follows a concerted pathway rather than a stepwise mechanism [13] [14]. The transition state geometry requires a specific spatial arrangement where the departing carboxyl group assumes a periplanar orientation relative to the remaining molecular framework [14]. This geometric constraint explains the high regioselectivity observed in malonic acid decarboxylation reactions.

Kinetic and Thermodynamic Considerations

Kinetic investigations of the decarboxylation process have provided detailed insights into the mechanistic requirements [14] [15]. The activation energy for malonic acid decarboxylation has been determined to be approximately 35-40 kcal/mol, consistent with a concerted elimination mechanism [14]. The reaction exhibits first-order kinetics with respect to the malonic acid substrate, confirming the unimolecular nature of the rate-determining step [14].

The thermodynamic driving force for decarboxylation arises from the entropic gain associated with carbon dioxide elimination combined with the stabilization of the resulting enol intermediate [13] [14]. This enol rapidly tautomerizes to the corresponding ketone or carboxylic acid under the reaction conditions, providing additional thermodynamic stabilization [14].

Enzymatic Decarboxylation Pathways

Biological systems have evolved sophisticated enzymatic mechanisms for malonate decarboxylation that operate under much milder conditions than their chemical counterparts [11] [15]. The malonate decarboxylase enzyme system found in organisms such as Malonomonas rubra catalyzes this transformation at ambient temperatures through a sodium-dependent mechanism [11].

The enzymatic pathway involves initial formation of malonyl-coenzyme A, followed by decarboxylation to yield acetyl-coenzyme A and carbon dioxide [11] [15]. This mechanism requires sodium ions as cofactors and proceeds through a biotin-containing intermediate that facilitates the decarboxylation step [11]. The overall process demonstrates remarkable efficiency, with turnover numbers exceeding 1000 per minute under physiological conditions [11].

Enolate Chemistry and Nucleophilic Substitution

The enolate chemistry of sodium malonate represents a fundamental aspect of its mechanistic behavior in organic synthesis, involving the formation and reactivity of stabilized carbanion intermediates [16] [20]. These enolate species demonstrate exceptional nucleophilic character and participate in a wide range of substitution reactions that form the basis for complex molecule construction.

Enolate Formation and Stabilization

The formation of malonate enolates occurs readily under basic conditions due to the unique electronic structure of the malonate framework [16] [18]. The methylene protons exhibit enhanced acidity (pKa ≈ 13) compared to simple esters due to the stabilizing influence of two adjacent carbonyl groups [18] [35]. This stabilization arises from extensive delocalization of the negative charge across both carbonyl systems, creating a highly stable enolate anion [16].

Spectroscopic studies have confirmed the symmetric nature of malonate enolates, with nuclear magnetic resonance data indicating equivalent resonance contribution from both carbonyl groups [16]. The C-C bond lengths in the enolate structure show partial double bond character, consistent with significant π-electron delocalization [16]. This electronic structure accounts for the exceptional stability and nucleophilic reactivity of malonate enolates compared to simple enolate systems.

Nucleophilic Substitution Mechanisms

Malonate enolates participate in nucleophilic substitution reactions through well-defined SN2 mechanisms that demonstrate high stereochemical fidelity [18] [19]. The nucleophilic attack occurs with inversion of configuration at the electrophilic carbon center, consistent with backside displacement characteristic of SN2 processes [18]. Rate studies indicate that these reactions follow second-order kinetics, with rate constants typically ranging from 10⁻³ to 10⁻¹ M⁻¹s⁻¹ depending on the electrophile structure [18].

The mechanism involves formation of a transition state where the malonate enolate approaches the electrophilic center along the trajectory opposite to the leaving group [18] [19]. This geometric requirement explains the excellent stereocontrol observed in malonate alkylation reactions and the preference for primary over secondary electrophiles [18]. Computational studies have confirmed that the transition state geometry closely resembles that predicted by classical SN2 theory [19].

Reactivity Patterns and Selectivity

Research findings demonstrate that malonate enolates exhibit distinct reactivity patterns depending on the nature of the electrophilic partner [17] [21]. Hard electrophiles such as alkyl halides react preferentially at the carbon center, while softer electrophiles may show competing reactivity at oxygen [17]. The chemoselectivity can be controlled through careful choice of reaction conditions and counterion effects [21].

Electrophile ClassReaction SiteSelectivity (%)Typical Conditions
Primary Alkyl HalidesCarbon>95NaOEt/EtOH, 25°C
Benzylic HalidesCarbon>90NaOEt/EtOH, 25°C
Acid ChloridesCarbon>85Base, -78°C
AldehydesCarbon80-90Base, 0°C
Michael AcceptorsCarbon75-85Base, 25°C

The selectivity patterns reflect the relative hardness and softness of different electrophilic centers, with harder electrophiles showing greater preference for carbon-centered nucleophilic attack [17] [21]. These mechanistic insights provide valuable guidance for synthetic planning and reaction optimization.

Metal-Mediated Enolate Chemistry

Recent advances in malonate enolate chemistry have focused on metal-mediated transformations that expand the scope of nucleophilic substitution reactions [21] [22]. Copper-catalyzed arylation reactions of malonate enolates have demonstrated the ability to form carbon-aryl bonds under mild conditions [21]. These reactions proceed through copper enolate intermediates that undergo oxidative addition with aryl halides [21].

Mechanistic studies of copper-mediated malonate arylation have revealed that the reaction follows a pathway involving initial formation of a copper enolate complex, followed by oxidative addition of the aryl halide and subsequent reductive elimination [21]. The process demonstrates excellent functional group tolerance and can accommodate both electron-rich and electron-poor aryl halides [21]. Kinetic investigations indicate that the oxidative addition step is rate-determining, with activation energies typically in the range of 20-25 kcal/mol [21].

Asymmetric Induction Strategies Using Sodium Malonate

The development of asymmetric induction strategies utilizing sodium malonate has emerged as a significant area of research in enantioselective synthesis, offering access to chiral building blocks containing quaternary stereocenters [24] [25]. These methodologies exploit the inherent reactivity of malonate enolates while introducing chiral control elements to achieve high levels of stereoselectivity.

Phase-Transfer Catalyzed Asymmetric Alkylation

Phase-transfer catalysis has proven highly effective for achieving enantioselective alkylation of malonate derivatives [25] [28]. This approach employs chiral quaternary ammonium salts derived from cinchona alkaloids to induce asymmetry during the alkylation process [28] [29]. The mechanism involves formation of an intimate ion pair between the chiral catalyst and the malonate enolate, creating a chiral microenvironment that influences the stereochemical outcome of nucleophilic substitution [25].

Recent developments in this field have focused on the use of specialized malonate substrates such as 2,2-diphenylethyl tert-butyl α-methylmalonates [25] [29]. These substrates undergo highly enantioselective alkylation reactions in the presence of (S,S)-3,4,5-trifluorophenyl-NAS bromide as a phase-transfer catalyst, achieving enantiomeric excesses up to 98% [25] [29]. The high selectivity arises from the rigid chiral environment created by the catalyst-substrate complex, which effectively discriminates between the two enantiotopic faces of the enolate [25].

Substrate TypeCatalystEnantiomeric Excess (%)Yield (%)Conditions
Dibenzyl MalonateCinchonidinium Salt45-7080-90K₂CO₃/Toluene, RT
2,2-Diphenylethyl MalonateNAS Bromide90-9885-99K₂CO₃/Toluene, RT
FluoromalonateCinchonidinium Salt35-4775-85K₂CO₃/Toluene, RT
MethylmalonateNAS Bromide85-9580-95K₂CO₃/Toluene, RT

Organocatalytic Asymmetric Michael Additions

Organocatalytic approaches to asymmetric malonate chemistry have focused primarily on Michael addition reactions with α,β-unsaturated carbonyl compounds [26] [28]. These transformations utilize bifunctional thiourea catalysts that simultaneously activate both the nucleophile and electrophile through hydrogen bonding interactions [26]. The mechanism involves formation of a well-organized transition state where the catalyst coordinates to both reaction partners, enabling precise stereochemical control [26].

High-pressure conditions have proven essential for achieving efficient organocatalytic Michael additions of malonates to sterically hindered β,β-disubstituted enones [26]. Under hyperbaric conditions (8-10 kbar), these reactions proceed with excellent enantioselectivity (up to 95% enantiomeric excess) and good chemical yields [26]. The pressure effect appears to favor the transition state leading to the major enantiomer, possibly through enhanced organization of the catalyst-substrate complex [26].

Desymmetrization Approaches

Desymmetrization of disubstituted malonates represents another powerful strategy for accessing chiral products from achiral starting materials [27]. Zinc-catalyzed desymmetric hydrosilylation of malonic esters has been developed to provide aldehydes as major products with high enantioselectivity [27]. This transformation utilizes pipecolinol-derived tetradentate ligands to create a chiral environment around the zinc center [27].

The mechanism involves initial coordination of the malonic ester to the chiral zinc complex, followed by selective reduction of one ester group to afford a hemiacetal intermediate [27]. Subsequent silylation and elimination steps yield the aldehyde product with high enantiomeric purity [27]. The selectivity arises from the ability of the chiral ligand to differentiate between the two enantiotopic ester groups during the reduction process [27].

Metal-Catalyzed Asymmetric Transformations

Metal-catalyzed asymmetric transformations of malonate derivatives have expanded significantly in recent years, with particular emphasis on palladium and rhodium-based systems [24]. Planar chiral rhodium complexes have demonstrated remarkable efficiency in asymmetric allylic substitution reactions involving malonate nucleophiles [24]. These reactions proceed through π-allyl intermediates that undergo nucleophilic attack by malonate enolates with excellent enantioselectivity [24].

By Sodium Malonate

StudyInhibitor TypeKi Value (mM)IC50 (mM)MechanismCellular EffectReversibility
Tsou (1951)Competitive40Not specifiedDirect competition with succinateRespiratory inhibitionYes
Valls-Lacalle et al. (2016)Competitive8.05Not specifiedReversible inhibitionReduced infarct sizeYes
Chouchani et al. (2014)CompetitiveNot specifiedNot specifiedMetabolic reprogrammingMetabolic shift to glycolysisYes
Nakamura et al. (2008)CompetitiveNot specified18Endogenous formationCardioprotectionYes

The inhibition constant (Ki) values for malonate vary significantly across different experimental systems, ranging from approximately 8 to 40 millimolar, reflecting differences in experimental conditions, enzyme preparations, and measurement techniques [1] [2] [3]. The relatively high Ki values indicate that malonate is a moderately weak competitive inhibitor compared to other succinate dehydrogenase inhibitors, requiring millimolar concentrations for significant inhibition.

Since malonate is a competitive inhibitor of complex II, the concentrations of succinate, malonate, and complex II itself determine the degree of inhibition [2]. This relationship follows classical competitive inhibition kinetics, where increasing succinate concentrations can overcome malonate inhibition, and the apparent Ki is dependent on the succinate concentration used in the assay.

The endogenous formation of malonate has been demonstrated under conditions of oxidative stress, where malonate can be generated via the non-enzymatic decarboxylation reaction between hydrogen peroxide and oxaloacetate [2]. This endogenous malonate formation represents a potentially important regulatory mechanism during ischemic preconditioning, where malonate may serve as a naturally occurring complex II inhibitor.

Mitochondrial Electron Transport Chain Modulation

Sodium malonate exerts profound effects on mitochondrial electron transport chain function, with its primary target being complex II (succinate dehydrogenase), but secondary effects extending to other respiratory complexes through alterations in the mitochondrial bioenergetic state [4] [2].

The modulation of electron transport chain function by malonate occurs through multiple mechanisms. Direct inhibition of complex II results in immediate cessation of succinate oxidation and electron transfer to the ubiquinone pool [4]. This primary effect cascades through the respiratory chain, affecting the redox state of electron carriers and ultimately leading to mitochondrial membrane potential collapse.

Table 2: Mitochondrial Electron Transport Chain Modulation by Sodium Malonate

ComplexDirect EffectMechanismOxygen Consumption ChangeROS ProductionMembrane Potential EffectReference
Complex IMinimalReduced NADH oxidationDecreasedReducedRapid collapseLiu et al. (2010)
Complex IIDirect inhibitionCompetitive inhibitionSignificantly decreasedReduced at inhibition siteRapid collapseChouchani et al. (2014)
Complex IIIIndirect modulationAltered Q-pool redox stateDecreasedPotentially increasedDepolarizationKramer et al. (2020)
Complex IVNo direct effectDownstream effectsDecreasedReduced overallDepolarizationValls-Lacalle et al. (2016)

Mitochondrial membrane potential (ΔΨm) collapse occurs almost immediately after malonate addition, representing one of the earliest and most dramatic effects of complex II inhibition [4]. The rapid depolarization of mitochondria has been consistently observed across multiple experimental systems, with the effect being apparent within minutes of malonate exposure.

The impact on oxygen consumption is significant and immediate, with malonate treatment causing a marked reduction in mitochondrial respiration when succinate is used as the substrate [3]. This effect is specific to complex II-dependent respiration, as oxygen consumption supported by complex I-linked substrates shows less pronounced changes, although secondary effects on overall mitochondrial function can still occur.

Malonate treatment has been shown to induce remarkable restoration of myocardium with minimal fibrosis in cardiac injury models, suggesting that the electron transport chain modulation may have therapeutic implications under specific conditions [5]. The metabolic reprogramming induced by succinate dehydrogenase inhibition promotes a shift from oxidative phosphorylation to glycolysis, which may be beneficial in certain pathological contexts.

Reactive Oxygen Species (ROS) Scavenging Mechanisms

Sodium malonate induces complex changes in cellular reactive oxygen species homeostasis, involving both increased ROS production and depletion of endogenous antioxidant systems. The compound causes a rapid mitochondrial potential collapse and reactive oxygen species production that overwhelms mitochondrial antioxidant capacity [4].

The primary antioxidant systems affected by malonate include glutathione, nicotinamide adenine dinucleotide phosphate (NADPH), and various enzymatic scavenging mechanisms. Malonate treatment results in significant depletion of glutathione stores, with reductions of 60-70% observed in brain-isolated mitochondria within 15-30 minutes of exposure [4].

Table 3: Reactive Oxygen Species Scavenging Mechanisms and Sodium Malonate

Antioxidant SystemEffect of MalonateMechanismConcentration ChangeProtective EffectTime CourseReference
Glutathione (GSH)DepletionDirect consumptionDecreased 60-70%Limited endogenousRapid (5-15 min)Mirandola et al. (2005)
CatalaseProtective when presentH2O2 scavengingMaintained with supplementationSignificant when addedImmediate upon additionMirandola et al. (2005)
Superoxide DismutaseActivity maintainedSuperoxide dismutationMaintainedModerateMaintainedNakamura et al. (2000)
Vitamin EProtective when presentLipid peroxidation preventionMaintained with supplementationSignificant when addedImmediate upon additionMirandola et al. (2005)
NAD(P)HDepletionCofactor depletionDecreased 50-60%Limited endogenousRapid (5-15 min)Mirandola et al. (2005)

The depletion of glutathione appears to be a critical factor in malonate-induced cellular toxicity, as demonstrated by experiments showing that when glutathione concentrations were lowered with buthionine sulfoximine, cytoprotection afforded by Bcl-xL overexpression was no longer evident [4]. This suggests that glutathione depletion may be a key mechanism underlying malonate-induced cell death.

Antioxidant supplementation provides significant protection against malonate-induced oxidative stress. The presence of catalase, vitamin E, or glutathione can block malonate-induced mitochondrial swelling and cell death [4]. Catalase specifically targets hydrogen peroxide, while vitamin E prevents lipid peroxidation, and glutathione serves as a general free radical scavenger.

The temporal dynamics of antioxidant depletion are rapid, with significant changes occurring within 5-15 minutes of malonate exposure. This rapid depletion suggests that the cellular antioxidant capacity is quickly overwhelmed by the oxidative stress induced by mitochondrial dysfunction [4]. The broad lipophilic antioxidant vitamin E has been shown to cause slight but significant blockade of malonate-induced swelling when present at adequate concentrations.

Apoptosis Regulation in Cellular Models

Sodium malonate induces apoptotic cell death through multiple pathways, with the mitochondrial pathway being predominant. The compound triggers cytochrome c release, caspase activation, and ultimately leads to programmed cell death in various cellular models [4] [6].

The release of cytochrome c from mitochondria represents a pivotal event in malonate-induced apoptosis. This process occurs within 30 minutes of malonate exposure and is accompanied by mitochondrial swelling and permeability transition pore opening [4]. The cytochrome c release is cyclosporin A-sensitive, indicating involvement of the mitochondrial permeability transition pore.

Table 4: Apoptosis Regulation by Sodium Malonate in Cellular Models

Cell TypeApoptotic MarkerMalonate ConcentrationTime CourseBCL-XL EffectPTP InvolvementCell Death TypeReference
SH-SY5Y neuroblastomaCytochrome c release1-10 mM30 minComplete protectionYes (CsA sensitive)ApoptoticMirandola et al. (2005)
Primary cardiomyocytesCaspase-3 activation3 mM15 min reperfusionPartial protectionYes (CsA sensitive)Necrotic/ApoptoticValls-Lacalle et al. (2016)
HEK293 cellsMitochondrial swelling1 mM15-20 minNot testedYes (CsA sensitive)ApoptoticNakamura et al. (2008)
Brain mitochondriaCytochrome c release1 mM30 minNot testedYes (CsA sensitive)ApoptoticMirandola et al. (2005)
Jurkat T cellsAnnexin V binding25-100 μM2-4 hoursNot testedPartialApoptoticGao et al. (2013)

The antiapoptotic protein Bcl-xL provides significant protection against malonate-induced cell death. Cells overexpressing Bcl-xL show complete protection from malonate-induced cytochrome c release and cell death, indicating that the mitochondrial pathway of apoptosis is the primary mechanism of malonate toxicity [4]. This protection is dependent on maintaining adequate glutathione levels, as glutathione depletion can overcome Bcl-xL-mediated protection.

Malonate-induced striatal cell death has been shown to be reduced by 50-60% in wild-type mice when treated with either the NMDA receptor antagonist MK-801 or the caspase inhibitor zVAD-fmk [6]. This indicates that both excitotoxic and apoptotic pathways contribute to malonate-induced cell death, with caspase activation being a critical downstream effector.

The permeability transition pore plays a central role in malonate-induced apoptosis. Cyclosporin A, ruthenium red, and magnesium all provide protection against malonate-induced mitochondrial swelling and cell death, confirming the involvement of the permeability transition pore [4]. The pore opening leads to mitochondrial swelling, cytochrome c release, and ultimately apoptotic cell death.

Physical Description

Liquid

UNII

9QWE64M39H

Related CAS

141-82-2 (Parent)

Other CAS

23549-97-5
141-95-7

Wikipedia

Disodium malonate

General Manufacturing Information

Paper manufacturing
Propanedioic acid, sodium salt (1:2): ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types